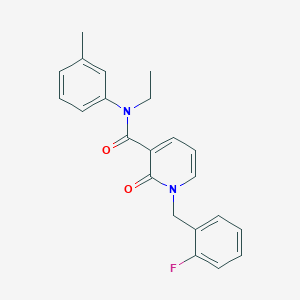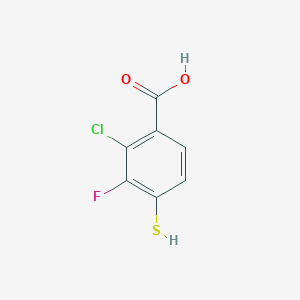![molecular formula C12H14FN5O2 B2915875 3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380172-36-9](/img/structure/B2915875.png)
3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as EFAVIRENZ and is primarily used in the treatment of HIV infection. Efavirenz belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is known to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus.
作用機序
The mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Efavirenz binds to a specific site on the reverse transcriptase enzyme, which prevents the enzyme from converting the viral RNA into DNA. This inhibition of the reverse transcriptase enzyme prevents the replication of the HIV virus, thereby reducing viral load and increasing CD4 cell counts.
Biochemical and Physiological Effects:
Efavirenz has been shown to have several biochemical and physiological effects, which are primarily related to its antiviral activity. Efavirenz has been shown to reduce viral load and increase CD4 cell counts in patients with HIV infection. In addition, Efavirenz has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
The advantages of using Efavirenz in lab experiments include its well-established antiviral activity and favorable pharmacokinetic profile. However, there are also several limitations associated with the use of Efavirenz in lab experiments. These include the potential for drug interactions and the development of drug resistance.
将来の方向性
There are several future directions for the research and development of Efavirenz. One potential direction is the development of new formulations of Efavirenz that can improve its pharmacokinetic profile and reduce the risk of drug interactions. Another potential direction is the development of new analogs of Efavirenz that can improve its antiviral activity and reduce the risk of drug resistance. Finally, there is also a need for further research into the potential use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.
合成法
The synthesis of Efavirenz involves a series of chemical reactions, which are carried out in a stepwise manner. The key starting material for the synthesis of Efavirenz is ethyl 6-bromopyrimidine-4-carboxylate, which is reacted with sodium azide to form the corresponding azide compound. The azide compound is then reacted with 3-chloro-1-(2,4-dioxoimidazolidin-5-yl)propan-2-ol to form the key intermediate, which is subsequently reacted with ethyl 6-fluoropyrimidine-4-carboxylate to form Efavirenz.
科学的研究の応用
Efavirenz has been extensively studied for its potential therapeutic applications in the treatment of HIV infection. Several clinical trials have demonstrated the efficacy of Efavirenz in reducing viral load and increasing CD4 cell counts in patients with HIV infection. In addition to its antiviral activity, Efavirenz has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
特性
IUPAC Name |
3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-8-10(13)11(16-6-15-8)17-4-7(5-17)18-9(19)3-14-12(18)20/h6-7H,2-5H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZDZBEFQITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)N3C(=O)CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)
![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)


![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)


![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)
![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)